molecular formula C21H21FN2O4S B028149 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid CAS No. 627865-18-3

2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

Cat. No. B028149
M. Wt: 416.5 g/mol
InChI Key: CANCTKXGRVNXFP-UHFFFAOYSA-N
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Description

“2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid” is a chemical compound with the molecular formula C21H21FN2O4S . It is an analog of BAY-u3405, which contains modifications that increase both its selectivity and potency for the human DP 2 (CRTH2/DP 2) receptor . The compound binds to the human DP 2 (K i = 0.6 nM), DP 1 (K i = 1200 nM), and TP (K i >10,000 nM) .

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

Research has shown that derivatives of 2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid demonstrate significant aldose reductase inhibition and antioxidant potential. This is particularly relevant in the context of diabetic complications, where aldose reductase inhibitors (ARIs) can be valuable (Alexiou & Demopoulos, 2010).

Role in Carbohydrate Chemistry

Another study highlights the use of related compounds in carbohydrate chemistry, specifically in protecting hydroxyl groups. These compounds have been evaluated for their potential in synthesizing complex carbohydrates, demonstrating stability under various conditions (Spjut, Qian, & Elofsson, 2010).

Antinociceptive Pharmacology

A derivative of this compound has been studied for its antinociceptive pharmacology, showing high affinity for specific receptors and potential for treating inflammatory and neuropathic pain states (Porreca et al., 2006).

Photodegradation Analysis

Research into the photodegradation behavior of related pharmaceutical compounds reveals insights into their stability and degradation pathways, which is vital for drug development and storage (Wu, Hong, & Vogt, 2007).

Synthesis and Transformation in Organic Chemistry

The compound and its derivatives have been used in various synthetic processes in organic chemistry. For example, the synthesis of fluorophenothiazines via Smiles rearrangement demonstrates the versatility of these compounds (Sharma et al., 1999).

Enantiomeric Separation in Analytical Chemistry

In analytical chemistry, derivatives of this compound have been used for the enantiomeric separation of certain acids, highlighting their utility in chiral analysis (Fukushima et al., 1997).

Thermochemical and Photolytic Transformations

The compound's derivatives have also been investigated for their thermal, acid-catalyzed, and photolytic transformations, contributing to a deeper understanding of their chemical behavior (Vasin et al., 2014).

Luminescence Analysis in Biochemistry

Luminescence properties of related compounds have been examined, providing methods for assaying such compounds in biological matrices like blood or plasma (Strojny & de Silva, 1975).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANCTKXGRVNXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

CAS RN

627865-18-3
Record name CAY-10471
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627865183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAY-10471
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F449K9EB2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 2
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 3
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 4
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid

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